molecular formula C15H10F4O3 B6411339 4-Fluoro-2-(2-methoxy-5-trifluoromethylphenyl)benzoic acid, 95% CAS No. 1261968-88-0

4-Fluoro-2-(2-methoxy-5-trifluoromethylphenyl)benzoic acid, 95%

Cat. No. B6411339
CAS RN: 1261968-88-0
M. Wt: 314.23 g/mol
InChI Key: MPUYHMXNEGQCDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Fluoro-2-(2-methoxy-5-trifluoromethylphenyl)benzoic acid (FTB) is a synthetic compound that has been used in a variety of scientific research applications. It is a type of phenolic acid that has a wide range of biochemical and physiological effects. FTB is also known as 4-fluoro-2-methoxy-5-trifluoromethylbenzoic acid and 4-fluoro-2-methoxy-5-trifluoromethylbenzoate. It is a white crystalline solid with a molecular weight of 300.21 and a purity of 95%. FTB has been used in the synthesis of novel compounds, protein-protein interactions, and as a reagent in organic synthesis.

Mechanism of Action

FTB has been found to act as an inhibitor of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins and other inflammatory mediators. Inhibition of COX-2 has been found to reduce inflammation and pain. FTB has also been found to inhibit the activity of 5-lipoxygenase (5-LOX), an enzyme that is involved in the production of leukotrienes, which are pro-inflammatory mediators. Inhibition of 5-LOX has been found to reduce inflammation and pain.
Biochemical and Physiological Effects
FTB has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are involved in the production of pro-inflammatory mediators. Inhibition of these enzymes has been found to reduce inflammation and pain. FTB has also been found to have antioxidant and anti-cancer properties. It has been found to inhibit the growth of cancer cells and to induce apoptosis, or programmed cell death.

Advantages and Limitations for Lab Experiments

FTB has several advantages when used in laboratory experiments. It is a highly pure compound with a purity of 95%. It is also a relatively inexpensive compound, making it a cost-effective option for research. Additionally, it is a relatively stable compound, making it suitable for long-term storage.
However, there are some limitations to using FTB in laboratory experiments. It is a relatively new compound, so there is still a lack of data regarding its safety and toxicity. Additionally, it is a synthetic compound, so it is not always available in sufficient quantities for large-scale research projects.

Future Directions

Given the wide range of biochemical and physiological effects of FTB, there are many potential future directions for research. These include further studies on the mechanism of action of FTB and its effects on inflammation, pain, and cancer. Additionally, further research could be done to evaluate the safety and toxicity of FTB, as well as its potential uses in drug design and drug delivery systems. Finally, further research could be done to explore the potential of FTB as a novel therapeutic agent.

Synthesis Methods

FTB can be synthesized from 4-fluoro-2-methoxybenzoic acid and trifluoromethanesulfonyl chloride in a three-step process. The first step involves the formation of a dithioester from 4-fluoro-2-methoxybenzoic acid and trifluoromethanesulfonyl chloride. The second step involves the reaction of the dithioester with trifluoromethanesulfonic anhydride to form the trifluoromethyl ester of 4-fluoro-2-methoxybenzoic acid. The third and final step involves the reaction of the trifluoromethyl ester with potassium hydroxide to form 4-fluoro-2-(2-methoxy-5-trifluoromethylphenyl)benzoic acid.

Scientific Research Applications

FTB has been used in a variety of scientific research applications. It has been used in the synthesis of novel compounds, protein-protein interactions, and as a reagent in organic synthesis. It has also been used in the study of enzyme-catalyzed reactions, drug design, and drug delivery systems. FTB has been used in the study of the mechanisms of action of various drugs, including antibiotics, antifungals, antivirals, and anticancer agents.

properties

IUPAC Name

4-fluoro-2-[2-methoxy-5-(trifluoromethyl)phenyl]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10F4O3/c1-22-13-5-2-8(15(17,18)19)6-12(13)11-7-9(16)3-4-10(11)14(20)21/h2-7H,1H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPUYHMXNEGQCDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(F)(F)F)C2=C(C=CC(=C2)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10F4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60692127
Record name 5-Fluoro-2'-methoxy-5'-(trifluoromethyl)[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60692127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Fluoro-2-(2-methoxy-5-trifluoromethylphenyl)benzoic acid

CAS RN

1261968-88-0
Record name 5-Fluoro-2'-methoxy-5'-(trifluoromethyl)[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60692127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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